(4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone

Linker chemistry Metabolic stability TRPV1

(4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone (CAS 257862-67-2) is a synthetic benzoyl-piperazine derivative bearing a 4-chlorophenyl carbonyl group and a 4-(trifluoromethyl)-2-pyridinyl substituent on the piperazine ring. It possesses the molecular formula C17H15ClF3N3O and a molecular weight of 369.77 g/mol.

Molecular Formula C17H15ClF3N3O
Molecular Weight 369.8 g/mol
Cat. No. B12849324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone
Molecular FormulaC17H15ClF3N3O
Molecular Weight369.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H15ClF3N3O/c18-14-3-1-12(2-4-14)16(25)24-9-7-23(8-10-24)15-11-13(5-6-22-15)17(19,20)21/h1-6,11H,7-10H2
InChIKeyNWBSGRIOWXKWRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone (CAS 257862-67-2): Structural Identity and Physicochemical Baseline for Procurement Decisions


(4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone (CAS 257862-67-2) is a synthetic benzoyl-piperazine derivative bearing a 4-chlorophenyl carbonyl group and a 4-(trifluoromethyl)-2-pyridinyl substituent on the piperazine ring . It possesses the molecular formula C17H15ClF3N3O and a molecular weight of 369.77 g/mol . The compound belongs to a broader class of aryl-piperazinyl methanones that have been explored in medicinal chemistry for central nervous system indications, including GlyT-1 inhibition [1]. Its calculated LogP of 3.72 and polar surface area of 36.44 Ų place it within physicochemical property ranges associated with CNS permeability .

Why In-Class Piperazinyl Methanones Cannot Be Interchanged with (4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone


Substitution among piperazinyl methanone analogs is pharmacologically hazardous because three structural features simultaneously determine target engagement, metabolic stability, and selectivity. The position of the trifluoromethyl group on the pyridine ring (C4 vs. C3 vs. C6) alters the electronic character of the pyridyl nitrogen and thus its hydrogen-bonding capacity with biological targets [1]. The chlorine substitution pattern on the benzoyl ring (4-Cl vs. 3-Cl) modifies both LogD and steric complementarity [2]. Critically, the carbonyl linker connecting the chlorophenyl group to the piperazine (direct methanone/benzoyl) is chemically distinct from the carbamate linker present in closely related analogs such as CHEMBL1079737; this difference affects hydrolytic stability and metabolic liability [3]. A positional isomer such as 1-(3-chlorobenzoyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine shares the identical molecular formula but exhibits a different LogD (3.86 vs. 3.72), underscoring that even regioisomeric substitution precludes direct functional interchangeability [2].

Quantitative Differentiation Evidence for (4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone vs. Closest Analogs


Carbonyl Linker Chemistry: Direct Methanone vs. Carbamate in the Closest TRPV1-Active Analog

The target compound employs a direct carbonyl (methanone/benzoyl) linkage between the 4-chlorophenyl group and the piperazine ring. Its closest analog with publicly available bioactivity data, 4-chlorophenyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (CHEMBL1079737), uses a carbamate (O-carbonyl) linker [1]. Carbamate linkages are hydrolytically labile and susceptible to esterase-mediated cleavage, whereas the direct benzoyl C–N bond in the target compound is metabolically more resistant. This linker difference is structurally confirmed by the distinct SMILES patterns: the target compound features a direct C(=O)N connection (Clc1ccc(cc1)C(=O)N3CCN...), while the carbamate analog possesses a C(=O)O bridge [1].

Linker chemistry Metabolic stability TRPV1 Carbamate vs. benzoyl

Positional Isomer Differentiation: 4-Chlorobenzoyl vs. 3-Chlorobenzoyl Substitution Impacts LogD and Predicted Target Engagement

The target compound (4-chlorobenzoyl substitution) and its positional isomer 1-(3-chlorobenzoyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine share the identical molecular formula (C17H15ClF3N3O, MW 369.77) but differ in chlorine position and CF3-pyridyl substitution pattern [1]. The 3-chlorobenzoyl isomer exhibits calculated LogP of 3.868 and LogD(pH 7.4) of 3.863, while the target 4-chlorobenzoyl compound has a calculated LogP of 3.719 [1]. This ΔLogP of approximately 0.15 units reflects meaningful differences in lipophilicity that can affect membrane permeability, plasma protein binding, and CNS penetration potential.

Positional isomerism Lipophilicity LogD Regioisomer

Pyridyl CF3 Position: 4-Trifluoromethyl-2-Pyridinyl Scaffold vs. 6-Trifluoromethyl-2-Pyridinyl in Serotonin Receptor Patent Chemistry

Patent US 5,135,931 (Carlier et al., 1992) discloses pyridinylpiperazine derivatives with preferential serotonin 5-HT1A binding activity [1]. The patent distinguishes between 4-CF3-2-pyridinyl and 6-CF3-2-pyridinyl substitution, with Example III (4-fluoro-N-[2-[4-[4-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]ethyl]benzamide) and Example I (4-fluoro-N-[2-[4-[6-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]ethyl]benzamide) representing the alternative regioisomers [1]. The binding data table in this patent reports pKi values ranging from 7.2 to 9.0 for 5-HT1A across eight exemplified compounds [1]. The target compound incorporates the 4-CF3-2-pyridinyl motif of Example III, which positions the trifluoromethyl group para to the pyridyl nitrogen—a substitution pattern that influences both electronic distribution and steric accessibility at the piperazine-pyridine interface.

Pyridine substitution 5-HT1A receptor Trifluoromethyl position Selectivity

GlyT-1 Inhibitor Pharmacophore: Benzoyl-Piperazine Chemotype Validated by X-Ray Co-Crystal Structures

The benzoyl-piperazine scaffold present in the target compound has been validated as a GlyT-1 inhibitor chemotype through X-ray co-crystallography. A benzoylpiperazine chemotype inhibitor was co-crystallized with human GlyT1 at 3.4 Å resolution, revealing binding at the intracellular gate of the release pathway [1]. Patent US2009/0192136 A1 specifically claims benzoyl-piperazine derivatives for GlyT-1 inhibition and NMDA receptor activation in treating cognitive disorders [2]. The target compound's structural elements—the 4-chlorobenzoyl moiety attached directly to the piperazine ring—match the core pharmacophore described in these patents, distinguishing it from benzamide-linked piperazines (e.g., those in US 5,135,931) that employ an alkylene spacer between the piperazine and the aryl group [2][3].

GlyT-1 inhibition Benzoyl-piperazine X-ray crystallography NMDA receptor

CYP2D6 Interaction Potential: 4-(Trifluoromethyl)-2-Pyridinyl Piperazines as Mechanism-Based Inactivators

The 4-(trifluoromethyl)-2-pyridinyl-piperazine substructure shared by the target compound has been characterized as a mechanism-based inactivator (MBI) of cytochrome P450 2D6 [1]. Hutzler et al. (2004) demonstrated that 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine causes time- and concentration-dependent inactivation of CYP2D6 with evidence for apoprotein adduction [1]. In contrast, 6-CF3-2-pyridinyl-substituted piperazines and non-fluorinated pyridinylpiperazines do not share this MBI liability to the same degree [1]. This property represents both a differentiation point and a development consideration: the target compound's 4-CF3-2-pyridinyl motif may confer CYP2D6 inhibitory activity that is structurally distinct from 6-CF3 regioisomers.

CYP2D6 Mechanism-based inactivation Drug metabolism Drug-drug interaction

Procurement-Relevant Application Scenarios for (4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone


Glycine Transporter 1 (GlyT-1) Inhibitor Screening and Crystallography Studies

The benzoyl-piperazine scaffold has been co-crystallized with human GlyT1 at 3.4 Šresolution, validating this chemotype as a bona fide GlyT-1 inhibitor [1]. The target compound incorporates the precise benzoyl-piperazine architecture required for GlyT-1 engagement and is suitable as a tool compound for structure-activity relationship (SAR) exploration around the 4-chlorophenyl and 4-CF3-2-pyridinyl substituents. Its calculated LogP of 3.72 and PSA of 36.44 Ų are consistent with CNS drug-like properties .

Serotonin 5-HT1A Receptor Ligand Optimization Using 4-CF3-2-Pyridinyl Scaffolds

Patent US 5,135,931 establishes the 4-CF3-2-pyridinyl-piperazine motif as a privileged scaffold for preferential 5-HT1A binding, with exemplified compounds achieving pKi values up to 9.0 and 5-HT1A/5-HT1B selectivity exceeding 100-fold [1]. The target compound extends this chemotype with a 4-chlorobenzoyl substituent in place of the patent's benzamide linker, offering a structurally distinct entry point for medicinal chemistry optimization of serotonin receptor ligands with potentially differentiated pharmacological profiles.

CYP450 Metabolism and Drug-Drug Interaction Profiling Studies

The 4-(trifluoromethyl)-2-pyridinyl-piperazine substructure has been mechanistically characterized as a CYP2D6 inactivator via apoprotein adduction [1]. The target compound is therefore a valuable probe for investigating structure-dependent CYP2D6 inactivation in ADME-Tox panels, particularly as a comparator against 6-CF3-2-pyridinyl regioisomers that show differential CYP450 interaction profiles [1]. Its low vapor pressure (5.97E-11 mmHg at 25°C) and high boiling point (520.9°C) also facilitate handling in in vitro assay workflows .

Agrochemical Lead Discovery: Insecticidal Piperazine Scaffold Exploration

1-Arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives have demonstrated growth-inhibiting and larvicidal activities against the armyworm Pseudaletia separata [1]. The target compound's structural similarity to this insecticidal series—specifically the 4-CF3-2-pyridinyl-piperazine core—makes it a candidate for agrochemical screening libraries. The 4-chlorobenzoyl substituent provides a differentiated vector for SAR exploration relative to the 1-arylmethyl analogs characterized in the published insecticide study [1].

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